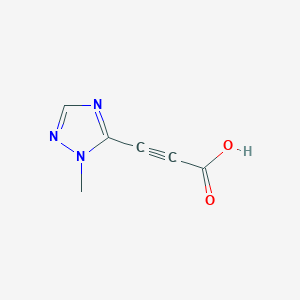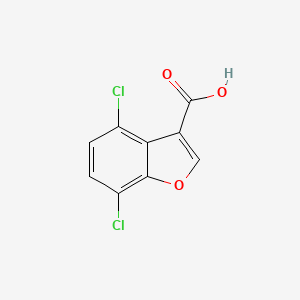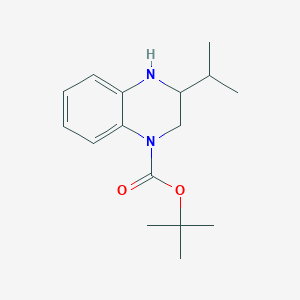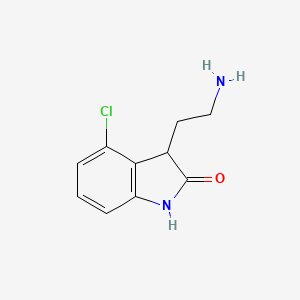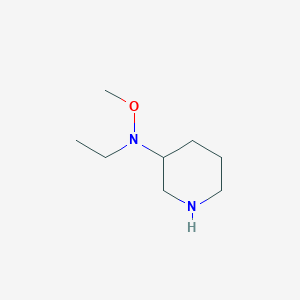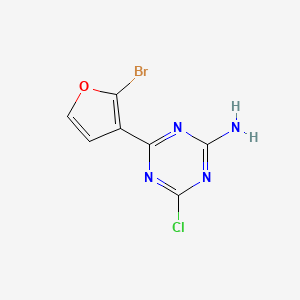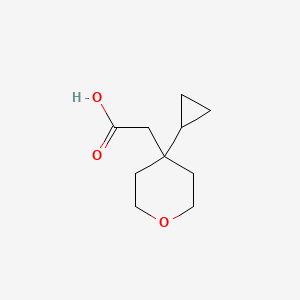
2-(4-Cyclopropyloxan-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclopropyloxan-4-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxane ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyloxan-4-yl)acetic acid typically involves the formation of the oxane ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid, under acidic conditions to form the oxane ring. The cyclopropyl group can then be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale cyclopropanation reactions using safer and more efficient reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclopropyloxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetic acid group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Cyclopropyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-Cyclopropyloxan-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxan-4-yl)acetic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the oxane ring.
Uniqueness
2-(4-Cyclopropyloxan-4-yl)acetic acid is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-(4-cyclopropyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)7-10(8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |
Clé InChI |
SEHIXHQTCFJRDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCOCC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



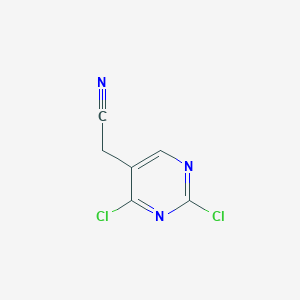
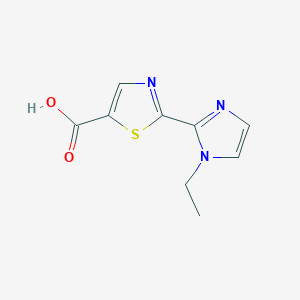
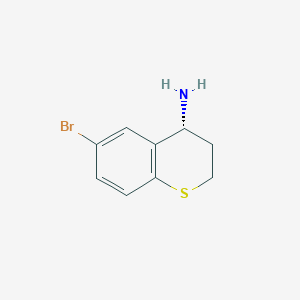
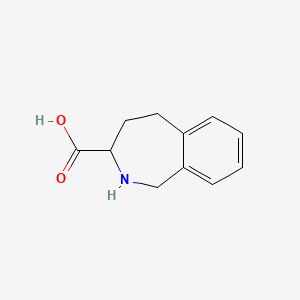
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
